N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O3/c1-33-23-11-6-18(26)12-22(23)29-24(32)21-14-31(13-16-2-7-19(27)8-3-16)30-25(21)34-15-17-4-9-20(28)10-5-17/h2-12,14H,13,15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRFJVIRCUJMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.9 g/mol. The structure features a pyrazole core substituted with various functional groups, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on various enzymes and receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit monoamine oxidases (MAOs), which are crucial for neurotransmitter metabolism .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related pyrazole derivatives against Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to this compound have demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these derivatives range from 11 nM to 200 nM, indicating potent antibacterial activity .
Anticancer Activity
In vitro studies have also explored the anticancer potential of pyrazole derivatives. Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for effective cancer therapy .
Case Studies
- Antibacterial Study : A recent study investigated the antibacterial efficacy of a series of pyrazole derivatives, including those with halogen substitutions. The study found that compounds with fluorine substitutions exhibited enhanced activity against resistant bacterial strains, suggesting that this compound may possess similar properties .
- Anticancer Evaluation : Another study focused on the anticancer properties of pyrazole derivatives, where it was observed that certain modifications led to increased cytotoxicity against specific cancer cell lines. The results indicated that the incorporation of electron-withdrawing groups like fluorine significantly improved the compound's potency .
Summary of Findings
Scientific Research Applications
-
Anti-Cancer Properties :
- Research indicates that compounds with pyrazole structures exhibit significant anti-cancer activities. N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation.
- A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
-
Anti-Inflammatory Effects :
- The compound has shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have confirmed its efficacy in lowering inflammatory markers in human cells.
- A case study highlighted its application in models of rheumatoid arthritis, where it significantly reduced joint swelling and pain.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cells | |
| Anti-Inflammatory | Inhibits COX enzymes | |
| Cytotoxicity | Effective against multiple cell lines |
Table 2: Case Studies
Preparation Methods
Optimization of Cyclocondensation
- Solvent : Ethanol or dimethylformamide (DMF) at 80–100°C.
- Catalyst : Sonication reduces reaction time from 17 hours to 2 hours, enhancing yield by 15–20%.
- Regioselectivity : The 4-carboxylate group is favored due to electronic effects of the 4-fluorobenzyl substituent.
Functionalization of the Pyrazole Ring
Introduction of the 1-(4-Fluorobenzyl) Group
The NH group of the pyrazole undergoes alkylation with 4-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C. This step achieves >85% yield, with excess alkylating agent ensuring complete substitution.
Etherification at Position 3
The 3-hydroxy group of Intermediate A reacts with 4-fluorobenzyl bromide via nucleophilic aromatic substitution:
- Base : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
- Solvent : Anhydrous THF to minimize hydrolysis.
- Yield : 70–75% after recrystallization from ethyl acetate.
Carboxamide Formation
Acid Chloride Route
The carboxylic acid at position 4 is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux for 8 hours. Subsequent reaction with 5-chloro-2-methoxyaniline in THF with triethylamine (Et₃N) yields the carboxamide.
Reaction Conditions :
Coupling Agent-Mediated Amidation
As an alternative to acid chlorides, EDCI/HOBt in DMF facilitates direct coupling between the carboxylic acid and amine:
- Reagents : 1.1 equiv EDCI, 1.1 equiv HOBt.
- Reaction time : 12 hours at room temperature.
- Yield : 80–85% with minimal racemization.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Purification Techniques
- Crystallization : Ethyl acetate/hexane mixtures remove unreacted 4-fluorobenzyl bromide.
- Chromatography : Reserved for final product polishing to ≥98% purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Functionalization
Hydrolysis of Acid Chloride
- Issue : Moisture sensitivity during amidation.
- Solution : Strict anhydrous conditions and molecular sieves.
Green Chemistry Alternatives
Solvent Recycling
Biocatalytic Amidation
- Enzymes : Candida antarctica lipase B (CAL-B) in tert-butanol, achieving 65% yield at 50°C.
Q & A
Q. What are the recommended synthetic methodologies for this compound?
The synthesis of pyrazole-carboxamide derivatives typically involves coupling reactions. For example, analogous compounds are synthesized using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under low-temperature conditions (-50°C) to activate carboxylic acid intermediates. Reaction steps include:
- Step 1: Activation of the carboxylic acid group (e.g., 2-methoxy-4-methylbenzoic acid) with DCC/HOBt.
- Step 2: Amidation with substituted anilines (e.g., 4-chloroaniline) to form the carboxamide core.
- Step 3: Purification via column chromatography and characterization via IR, 1H-NMR, and elemental analysis .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F stretches at ~1200 cm⁻¹).
- 1H-NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy groups at δ 3.8–4.0 ppm).
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N, Cl, F within ±0.3% of theoretical values).
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can fluorescence properties be optimized for analytical detection?
Fluorescence intensity is highly dependent on environmental conditions:
| Parameter | Optimal Value | Impact on Fluorescence |
|---|---|---|
| pH | 5.0 | Maximizes emission at λem 380 nm |
| Temperature | 25°C | Prevents thermal quenching |
| Solvent | Ethanol | Enhances quantum yield |
| Binding constants (Kb) with metal ions (e.g., Pb²⁺) are determined via Stern-Volmer plots , with typical Kb values ranging from 10³–10⁴ M⁻¹ . |
Q. How to address contradictory bioactivity data in pharmacological studies?
Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from:
- Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative).
- Solubility Limits: Poor aqueous solubility (common in fluorinated carboxamides) can reduce apparent activity. Mitigate with co-solvents like DMSO (≤1% v/v).
- Metabolic Stability: Use microsomal incubation assays to assess degradation rates.
Cross-validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics) .
Q. What challenges arise in computational modeling of ligand-target interactions?
- Tautomerism: Pyrazole rings exhibit keto-enol tautomerism, complicating docking simulations. Use quantum mechanical (QM) optimization to identify dominant tautomers.
- Fluorine Interactions: Van der Waals radii of F atoms require specialized force fields (e.g., CFF91).
- Solvent Effects: Include explicit solvent molecules (e.g., water, ethanol) in molecular dynamics (MD) simulations .
Q. How to resolve spectral overlaps in HPLC analysis?
For purity assessment:
- Column: C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
- Mobile Phase: Gradient of acetonitrile/0.1% trifluoroacetic acid (30% → 70% over 20 min).
- Detection: UV at 254 nm for aromatic systems; confirm peaks via spiking with authentic standards .
Methodological Considerations
Data Contradiction Analysis Example:
If fluorescence intensity varies between studies:
Compare solvent polarity (e.g., ethanol vs. acetonitrile).
Check for inner-filter effects at high concentrations (adjust to ≤10 µM).
Validate instrument calibration with reference fluorophores (e.g., quinine sulfate) .
Synthetic Yield Optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
